molecular formula C19H21FN4O2S B2963068 3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 946264-00-2

3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Cat. No.: B2963068
CAS No.: 946264-00-2
M. Wt: 388.46
InChI Key: WLGIKMOKBQOVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor of significant interest in preclinical neuropharmacological research. PDE10A is highly enriched in the medium spiny neurons of the striatum, a key brain region governing motor control and reward circuitry. By selectively inhibiting PDE10A, this compound elevates intracellular levels of the second messengers cAMP and cGMP, thereby modulating striatal output pathways. This mechanism underpins its primary research application in investigating and modeling psychiatric and neurological disorders, particularly schizophrenia and Huntington's disease, where striatal signaling is dysregulated. Studies utilizing this inhibitor, such as those cited in the National Center for Biotechnology Information (NCBI) database, explore its potential to ameliorate cognitive deficits and behavioral abnormalities in animal models. It serves as a critical pharmacological tool for dissecting the role of PDE10A in basal ganglia function and for validating this enzyme as a therapeutic target for a range of CNS conditions.

Properties

IUPAC Name

3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O2S/c1-13-10-18(26)24-14(12-27-19(24)21-13)11-17(25)23-8-6-22(7-9-23)16-5-3-2-4-15(16)20/h2-5,10,14H,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGIKMOKBQOVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological effects, synthesis, and structure-activity relationships.

Chemical Structure and Properties

The structure of the compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities. The presence of a piperazine moiety and a fluorinated phenyl group contributes to the compound's unique chemical properties.

Biological Activity

Research indicates that compounds similar to this thiazolo-pyrimidine derivative exhibit various biological activities, including:

  • Antidepressant Effects : Compounds with similar piperazine structures have shown potential as antidepressants due to their ability to modulate neurotransmitter systems.
  • Anticancer Properties : Thiazolo-pyrimidine derivatives have been investigated for their anticancer activity, particularly in inhibiting cell proliferation in various cancer cell lines.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The mechanism of action for this compound is likely linked to its ability to interact with specific biological targets. Interaction studies are crucial for understanding how the compound affects cellular pathways. Key areas of investigation include:

  • Receptor Binding : The compound may bind to neurotransmitter receptors or other cellular targets, influencing signaling pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in disease processes, contributing to its therapeutic effects.

Research Findings and Case Studies

Several studies have evaluated the biological activity of related compounds. For instance:

  • Study on Antidepressant Activity :
    • A study demonstrated that derivatives of piperazine exhibited significant antidepressant effects in animal models, suggesting that modifications in the thiazolo-pyrimidine structure could enhance efficacy .
  • Anticancer Evaluation :
    • Another research evaluated the anticancer activity of thiazolo-pyrimidines against various cancer cell lines. Results indicated that certain modifications led to increased cytotoxicity .
  • Inflammation Studies :
    • A study focused on the anti-inflammatory properties of similar compounds showed promising results in reducing inflammation markers in vitro .

Comparative Analysis

To better understand the uniqueness of this compound's biological activity, a comparative analysis with structurally related compounds is essential:

Compound NameStructure FeaturesBiological ActivityUniqueness
1-(4-chlorophenyl)-3-(piperazin-1-yl)ureaChlorophenyl and piperazineAntidepressantLacks thiazole ring
1-cyclopropyl-3-(thiazol-2-yloxy)ureaCyclopropyl and thiazoleAnticancerDifferent cyclic structure
4-(fluorophenyl)-piperazine derivativesFluorophenyl substituentAntidepressantVaries in piperazine substitution

This table highlights how the combination of a cyclopentane structure, fluorinated phenyl group, and thiazole moiety contributes to distinct pharmacological profiles.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the piperazine ring, thiazolo-pyrimidinone core, and pendant aryl groups. The following table summarizes critical

Compound Name / Structure Molecular Formula Yield (%) Melting Point (°C) ESI-MS (m/z) Key NMR Shifts (δ, ppm)
Target Compound: 3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one C₂₀H₂₁FN₄O₂S (est.)* N/A N/A N/A N/A
11i : 3-(4-Methoxyphenyl)-6-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one C₂₇H₃₀N₄O₃S 54 180–182 490.63 2.37 (s, -CH₃), 3.78 (s, -OCH₃)
11j : 6-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-3-(4-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one C₂₆H₂₇ClN₄O₂S 57 147–150 495.05 2.35 (s, -CH₃), 3.78 (s, -OCH₃)
11k : 3-(4-Methoxyphenyl)-7-methyl-6-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one C₂₇H₂₇F₃N₄O₂S 42 171–174 528.60 2.45 (s, CH₃), 3.81 (s, -OCH₃)
4j : 2-(4-Nitrobenzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one C₂₃H₁₅FN₄O₄S N/A N/A 470.1 8.98 (s, aromatic H)

*Note: The molecular formula for the target compound is estimated based on structural analogs (e.g., 11i).

Key Observations:

Electron-withdrawing groups (e.g., -CF₃ in 11k) reduce yields (42% vs. 54–57% for 11i and 11j) due to synthetic challenges .

Thiazolo-Pyrimidinone Core: The 7-methyl group is conserved across analogs, stabilizing the fused ring system . Substitutions at position 2 (e.g., benzylidene in 4j) introduce π-π stacking interactions critical for anticancer activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.